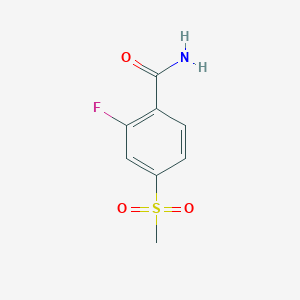

2-Fluoro-4-(methanesulfonyl)benzamide

Description

Overview of Benzamide (B126) and Sulfonamide Scaffolds in Contemporary Chemical and Biological Research

The benzamide and sulfonamide scaffolds are foundational pillars in modern medicinal chemistry, each conferring a unique set of properties that have been exploited in a vast array of therapeutic agents. Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net This functional group's prevalence in bioactive molecules is due in part to its ability to form strong hydrogen bonds, which contributes to its chemical stability and its capacity to interact with biological targets. drughunter.com The versatility of the benzamide scaffold allows for extensive synthetic modification, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.net

Similarly, the sulfonamide group (-SO₂N<) is a key pharmacophore found in numerous clinically approved drugs, ranging from antibacterial agents to anticancer and antiviral therapies. scispace.comcitedrive.comnih.gov Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, this scaffold has been a focal point of drug discovery. scispace.comcitedrive.com Sulfonamide derivatives are known to target a wide range of biological pathways and are particularly noted for their role as enzyme inhibitors, such as in the case of carbonic anhydrase inhibitors. scispace.com The structural diversity and synthetic accessibility of sulfonamides have cemented their importance in the development of new therapeutic agents. benthamdirect.com

Significance of Fluorine and Methanesulfonyl Moieties in Organic Synthesis and Medicinal Chemistry Research

The incorporation of fluorine into small molecules is a widely employed strategy in drug design to enhance a variety of pharmacokinetic and physicochemical properties. nih.govresearchgate.net The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to permeate biological membranes. benthamscience.comingentaconnect.com The introduction of fluorine can also modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. researchgate.net

The methanesulfonyl (-SO₂CH₃) group, also known as a mesyl group, is a valuable functional moiety in both organic synthesis and medicinal chemistry. In synthesis, it is often used as a good leaving group in nucleophilic substitution reactions. wikipedia.orgarkema.com In the context of medicinal chemistry, the methanesulfonyl group can act as a bioisostere for other functional groups, meaning it can replace another group while maintaining or improving biological activity. chem-space.combenthamscience.com This substitution can lead to enhanced metabolic stability, better bioavailability, and altered solubility and permeability. chem-space.com The methanesulfonyl group's resistance to hydrolysis under both acidic and basic conditions also contributes to its utility as a stable structural component in drug candidates. wikipedia.org

Structural Characteristics of 2-Fluoro-4-(methanesulfonyl)benzamide within the Landscape of Related Compounds

This compound is a unique molecule that integrates the aforementioned structural features. Its core is a benzamide scaffold, with a fluorine atom at the 2-position and a methanesulfonyl group at the 4-position of the benzene (B151609) ring. The fluorine atom, being highly electronegative, is expected to influence the electron distribution of the aromatic ring and the acidity of the amide proton. The methanesulfonyl group, with its tetrahedral geometry and capacity for hydrogen bonding, will impact the molecule's polarity and solubility.

When compared to related compounds, the specific arrangement of these functional groups in this compound suggests a distinct set of properties. For instance, the placement of the fluorine atom ortho to the benzamide group could induce a conformational bias that may affect its binding to target proteins. The para-position of the electron-withdrawing methanesulfonyl group will also significantly influence the electronic properties of the entire molecule. The combination of these features in a single molecule is not widely documented, suggesting a unique profile in terms of its potential biological activity and chemical reactivity.

| Feature | This compound | Related Benzamides | Related Sulfonamides |

| Core Scaffold | Benzamide | Benzamide | Phenylsulfonamide |

| Key Substituents | 2-Fluoro, 4-Methanesulfonyl | Varied (e.g., chloro, methyl, methoxy) | Varied (e.g., amino, nitro) |

| Predicted Properties | Enhanced metabolic stability, modulated pKa, potential for strong target interactions | Diverse biological activities depending on substituents | Broad-spectrum biological activities, often enzyme inhibition |

Identification of Underexplored Research Avenues for this compound

Given the established importance of its constituent parts, this compound represents a promising, yet underexplored, area of chemical research. The lack of extensive literature on this specific compound suggests that its synthesis, characterization, and biological evaluation are open fields of investigation.

Potential research avenues include:

Synthetic Methodology Development: The development of efficient and scalable synthetic routes to this compound and its derivatives would be a valuable contribution to organic chemistry. acs.orgrsc.orgmdpi.comrsc.orgresearchgate.net

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets could uncover novel therapeutic applications. Given the known activities of benzamides and sulfonamides, this could include targets related to cancer, infectious diseases, and inflammatory conditions. ajchem-b.comnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, with systematic modifications to the fluorine and methanesulfonyl positions, would provide valuable insights into the structure-activity relationships of this class of compounds.

Physicochemical Property Profiling: A detailed investigation of the compound's solubility, stability, and other physicochemical properties would be crucial for assessing its potential as a drug candidate.

The unique combination of a benzamide scaffold with fluorine and methanesulfonyl moieties in this compound presents a compelling case for further scientific inquiry. Its structural features suggest the potential for novel biological activities and make it a promising candidate for future drug discovery and development efforts.

Structure

3D Structure

Properties

CAS No. |

918967-37-0 |

|---|---|

Molecular Formula |

C8H8FNO3S |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-fluoro-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C8H8FNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |

InChI Key |

VDQPQADDCPAAEX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Methanesulfonyl Benzamide and Analogues

Strategic Approaches to Fluorinated Benzamide (B126) Precursors

The construction of fluorinated benzamide precursors is a foundational step in the synthesis of the target compound. A common strategy involves starting with a readily available fluorinated aromatic compound, such as 2-fluoro-4-nitrotoluene (B45272). This precursor undergoes a series of transformations to install the necessary functional groups.

One established method begins with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. This oxidation can be effectively carried out using potassium permanganate (B83412) in the presence of a phase transfer catalyst, achieving high yields. researchgate.netgoogle.com The resulting nitro-substituted benzoic acid is a versatile intermediate. Subsequent steps then focus on converting the nitro group to the methanesulfonyl group and the carboxylic acid to the benzamide.

An alternative approach involves the synthesis of 2-alkylthio benzoic acid derivatives. google.com This can be achieved by reacting a 2-halo-substituted benzoic acid or its ester with an alkyl mercaptan. google.com For instance, 2-chloro-4-trifluoromethylbenzoic acid sodium salt can react with sodium thiomethoxide to yield 2-methylthio-4-trifluoromethylbenzoic acid. google.com This methylthio-substituted intermediate is then poised for oxidation to the corresponding sulfone. The displacement of a 2-halo group by an alkyl mercaptan can be challenging; however, the use of aprotic polar solvents like N-methylpyrrolidinone and carefully controlled temperatures can facilitate this reaction. google.com

The incorporation of fluorine into organic molecules is a critical aspect of modern synthetic chemistry, often imparting unique properties to the final compound. nih.govrsc.org Various fluorination methods are employed to create diverse fluorinated building blocks, including carboxylic acids and amines, which serve as precursors in these synthetic sequences. youtube.com

Amide Bond Formation Reactions: Classical and Modern Coupling Techniques

The conversion of the carboxylic acid group of 2-fluoro-4-(methanesulfonyl)benzoic acid into a primary amide is a crucial step. This transformation can be accomplished through both classical and modern techniques.

The classical approach, often referred to as the Schotten-Baumann reaction, involves activating the carboxylic acid by converting it into a more electrophilic species, such as an acyl chloride or anhydride. fishersci.co.uk The carboxylic acid is typically treated with a chlorinating agent like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with an amine source, such as ammonia (B1221849), in the presence of a base to yield the desired benzamide. fishersci.co.uk

Modern amide bond formation relies on a vast array of coupling reagents developed primarily from peptide synthesis research. fishersci.co.ukrsc.org These reagents facilitate the direct condensation of a carboxylic acid and an amine under milder conditions. nih.gov They function by creating a highly activated ester intermediate in situ. fishersci.co.uk Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Aminium/Uronium and Phosphonium (B103445) Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and COMU are highly efficient and lead to faster reactions with less epimerization. peptide.comacs.orgluxembourg-bio.com HATU, in particular, is favored for its rapid coupling rates. peptide.com COMU is noted for its high reactivity and solubility in a broad range of solvents, making it a "green chemistry" choice. acs.org

The choice of coupling reagent and conditions depends on the specific substrate and desired scale of the reaction. researchgate.net For the synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide, the carboxylic acid precursor would be reacted with an ammonia source using one of these coupling techniques.

| Coupling Reagent Class | Examples | Mechanism/Key Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, HOAt (to minimize racemization). peptide.comluxembourg-bio.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | Forms highly activated esters; fast reaction rates and reduced side reactions. peptide.com | Base (e.g., DIPEA, 2,6-lutidine). acs.org |

| Phosphonium Salts | BOP, PyBOP | Forms activated phosphonium esters. | Base (e.g., DIPEA). |

Introduction of the Methanesulfonyl Group: Sulfonylation Reactions

The introduction of the methanesulfonyl (–SO2CH3) group onto the aromatic ring is a defining step in the synthesis. This is typically achieved through the oxidation of a corresponding methylthio (–SCH3) precursor. The 2-fluoro-4-(methylthio)benzoic acid or its amide derivative serves as the substrate for this transformation.

The oxidation of the thioether to a sulfone requires a potent oxidizing agent. Common reagents for this purpose include:

Potassium Permanganate (KMnO4) : A strong and cost-effective oxidant.

Hydrogen Peroxide (H2O2) : Often used with a catalyst, such as a metal oxide.

Meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used reagent in laboratory-scale synthesis for its clean reaction profile.

Oxone® (Potassium Peroxymonosulfate) : A versatile and stable oxidizing agent.

The reaction conditions, such as solvent, temperature, and stoichiometry of the oxidant, must be carefully controlled to ensure complete oxidation to the sulfone without over-oxidation or unwanted side reactions.

Alternatively, sulfonylation can be achieved through cross-coupling reactions. For instance, Suzuki-type coupling reactions can form aryl sulfones by reacting aryl boronic acids with arylsulfonyl chlorides in the presence of a palladium catalyst. chemrevlett.com Other transition metals like gold and copper have also been shown to catalyze the coupling of aryl halides or their equivalents with sulfinate salts (RSO2Na) to form aryl sulfones. acs.org While these methods are powerful for creating diaryl sulfones, the direct introduction of a methanesulfonyl group often relies on the more straightforward oxidation of a methylthio precursor.

Convergent and Linear Synthetic Pathways for Target Compound Construction

Linear Synthesis: In a linear sequence, the starting material is modified step-by-step without combining large fragments. A plausible linear route for this compound could be:

Start: 2-Fluoro-4-chlorobenzonitrile

Step 1 (Thiolation): Displacement of the chlorine with sodium thiomethoxide to form 2-fluoro-4-(methylthio)benzonitrile.

Step 2 (Oxidation): Oxidation of the methylthio group to the methanesulfonyl group, yielding 2-fluoro-4-(methanesulfonyl)benzonitrile.

Step 3 (Hydrolysis): Hydrolysis of the nitrile group to a carboxylic acid, forming 2-fluoro-4-(methanesulfonyl)benzoic acid. uni.lu

Step 4 (Amidation): Conversion of the carboxylic acid to the final product, this compound.

Another linear approach starts with 2-fluoro-4-nitrotoluene, as previously mentioned:

Start: 2-Fluoro-4-nitrotoluene

Step 1 (Oxidation): Oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. researchgate.net

Step 2 (Amidation): Conversion of the acid to 2-fluoro-4-nitrobenzamide.

Step 3 (Reduction): Reduction of the nitro group to an amine.

Step 4 (Diazotization/Thiolation): Conversion of the amine to a methylthio group via a Sandmeyer-type reaction.

Step 5 (Oxidation): Oxidation of the methylthio group to the final methanesulfonyl product.

Optimization of Reaction Conditions, Reagent Selection, and Scale-Up Considerations

Optimizing the synthesis for efficiency, cost-effectiveness, and safety is critical, especially for large-scale production.

Reaction Conditions:

Sulfonylation: The oxidation of the thioether to the sulfone must be carefully controlled. Temperature, reaction time, and the rate of oxidant addition are key parameters to prevent side reactions. The choice of solvent is also crucial; for example, in some sulfonylation reactions, the presence of water can be critical to achieving high yields. researchgate.net

Amidation: The order of addition of reagents is important when using coupling agents to avoid the formation of guanidinium (B1211019) by-products. luxembourg-bio.com Temperature control is necessary to prevent racemization if chiral centers are present in analogues.

Reagent Selection:

For amidation, while reagents like HATU are highly effective, their cost can be a factor in large-scale synthesis. peptide.com Classical methods using thionyl chloride or less expensive coupling agents like EDC might be preferred. fishersci.co.ukpeptide.com

For oxidation, industrial-scale processes often favor inexpensive and safer oxidants like hydrogen peroxide or air, potentially with catalytic systems, over stoichiometric reagents like m-CPBA.

Scale-Up Considerations:

Safety: Many reagents used in these syntheses are hazardous. For example, thionyl chloride is corrosive, and oxidation reactions can be highly exothermic. Proper engineering controls and thermal safety studies are essential for scaling up.

Purification: The choice of synthetic route can impact purification. A linear synthesis may accumulate impurities, making final purification difficult. Reactions that produce easily removable by-products are advantageous. For example, the dicyclohexylurea by-product from DCC coupling is often insoluble and can be removed by filtration. luxembourg-bio.com

Process Efficiency: Minimizing the number of steps, using one-pot procedures where possible, and selecting reactions with high atom economy are key goals in process optimization. For example, a one-pot synthesis of aryl sulfones from p-anisidine (B42471) substrates has been demonstrated under mild conditions. researchgate.net The use of catalysts that can be recycled, such as Pd/C for hydrogenation, also improves process efficiency. google.com

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 4 Methanesulfonyl Benzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-Fluoro-4-(methanesulfonyl)benzamide is electron-deficient due to the presence of strong electron-withdrawing groups. This electronic nature makes it a prime candidate for nucleophilic aromatic substitution (SNAr) and a reluctant participant in electrophilic aromatic substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr):

The molecule is highly activated for SNAr reactions. The methanesulfonyl (-SO₂CH₃) group at position 4 and the benzamide (B126) (-CONH₂) group at position 1 are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. libretexts.org This effect is most pronounced at the ortho and para positions relative to these groups. The fluorine atom at position 2 is an excellent leaving group for SNAr reactions, a characteristic feature of aryl fluorides in activated systems. masterorganicchemistry.com The rate-determining step in these reactions is typically the initial attack by the nucleophile, and the high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com

Consequently, nucleophiles will preferentially attack the carbon atom bearing the fluorine atom (C2), leading to the displacement of the fluoride (B91410) ion. This reaction is facilitated by the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, by the strong electron-withdrawing methanesulfonyl group para to the reaction center. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate diverse derivatives at the 2-position. nih.gov

Electrophilic Aromatic Substitution (EAS):

Conversely, the benzene ring is strongly deactivated towards electrophilic attack. uci.edu The methanesulfonyl and amide groups withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or acylium ions. organicchemistrytutor.comyoutube.comyoutube.com

The directing effects of the substituents are conflicting but predictable:

The methanesulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director. organicchemistrytutor.com

The amide group (-CONH₂) is also a deactivating group and a meta-director.

The fluoro group (-F) is a deactivating group due to its inductive effect but is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (sigma complex) through resonance. uci.eduyoutube.com

Considering the positions on the ring (C3, C5, C6 are available), the directing effects can be summarized as follows:

Position 3: ortho to -F, ortho to -CONH₂, meta to -SO₂CH₃.

Position 5: para to -F, meta to -CONH₂, ortho to -SO₂CH₃.

Position 6: ortho to -CONH₂, para to -SO₂CH₃.

| Reaction Type | Reactivity | Key Factors | Predicted Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | High | - Strong electron-withdrawing -SO₂CH₃ group para to the F atom. - Fluorine is a good leaving group in activated systems. masterorganicchemistry.com | Substitution of the fluorine atom at the C2 position by various nucleophiles. |

| Electrophilic Aromatic Substitution (EAS) | Low | - Strong deactivation from -SO₂CH₃ and -CONH₂ groups. - Conflicting directing effects of the substituents. youtube.com | Reaction is disfavored and requires harsh conditions. A mixture of products is possible if the reaction occurs. |

Modifications of the Amide Nitrogen: N-Alkylation and N-Acylation Reactions

The primary amide functionality provides a reactive handle for derivatization through reactions at the nitrogen atom. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties.

N-Alkylation: Direct alkylation of the primary amide nitrogen can be achieved using alkyl halides in the presence of a base. The base is required to deprotonate the amide N-H, generating a more nucleophilic amidate anion that subsequently reacts with the alkylating agent. A variety of bases and reaction conditions can be employed, with common choices including sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov This method allows for the introduction of a wide range of alkyl, benzyl (B1604629), or other substituted hydrocarbon chains.

| Modification | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF, THF) nih.gov | Secondary Amide (N-R) |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) tandfonline.com | N-Acylbenzamide |

Transformations Involving the Carbonyl Functionality

The carbonyl group of the primary amide is relatively unreactive compared to the carbonyls of ketones and aldehydes due to resonance stabilization from the nitrogen lone pair. However, it can undergo specific transformations under certain conditions.

One of the most common transformations is its conversion to a thioamide. This is typically achieved by treatment with a thionating agent, with Lawesson's reagent being a widely used example. nih.govorganic-chemistry.org The reaction involves the replacement of the carbonyl oxygen with a sulfur atom, yielding the corresponding 2-fluoro-4-(methanesulfonyl)benzothioamide. Thioamides are valuable synthetic intermediates and can exhibit different biological properties compared to their amide counterparts.

Reduction of the amide carbonyl group to a methylene (B1212753) group (-CH₂-) requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). This transformation would convert the benzamide into a benzylamine (B48309) derivative. Such a reduction would significantly alter the molecule's structure and electronic properties, removing the planar, electron-withdrawing carbonyl group and introducing a flexible, basic amino group.

Functional Group Interconversions on the Sulfonyl Moiety

The methanesulfonyl group is generally one of the most stable and chemically inert functional groups. It is highly resistant to both acidic and basic conditions and is not easily oxidized further. Its primary role in the reactivity of this compound is as a potent, non-labile electron-withdrawing group that activates the benzene ring for nucleophilic aromatic substitution.

While transformations of the sulfonyl group are challenging, reduction to a sulfide (B99878) is possible under very harsh conditions with strong reducing agents, though this is not a common synthetic strategy. For most derivatization approaches, the methanesulfonyl moiety is retained as a key structural and electronic element. Its stability makes it a reliable anchor for influencing the properties of the rest of the molecule.

Rational Design and Synthesis of Diversified Analogue Libraries

The structure of this compound serves as a versatile scaffold for the rational design and synthesis of diversified analogue libraries, often for the purpose of exploring structure-activity relationships (SAR) in medicinal chemistry. nih.govmdpi.comresearchgate.netresearchgate.net The synthetic strategies discussed above allow for systematic modification at several key positions:

The Aromatic Ring (C2 Position): As detailed in section 3.1, the fluorine atom can be displaced by a wide array of nucleophiles via SNAr. This allows for the introduction of different amines, alcohols, thiols, and other functional groups to probe the effect of substituents at this position on biological activity. nih.gov

The Amide Nitrogen: N-alkylation and N-acylation (section 3.2) enable the exploration of how substituents on the amide nitrogen affect properties like solubility, cell permeability, and target binding. Libraries of N-alkyl and N-acyl derivatives can be readily prepared. indexcopernicus.comnih.gov

The Benzamide Moiety: The entire benzamide group can be modified. For instance, the starting material, 2-fluoro-4-(methanesulfonyl)benzoic acid, can be coupled with a library of different amines or anilines to generate a diverse set of amide analogues, each with unique substituents on the nitrogen atom. This is a common approach in drug discovery to optimize interactions with biological targets. organic-chemistry.orgresearchgate.net

By systematically applying these derivatization strategies, chemists can generate large libraries of related compounds. These libraries are then screened to identify molecules with improved potency, selectivity, or pharmacokinetic properties, providing valuable insights into the structure-activity relationship of the this compound scaffold. nih.govnih.gov

Computational and Theoretical Investigations of 2 Fluoro 4 Methanesulfonyl Benzamide

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic characteristics of molecules like 2-Fluoro-4-(methanesulfonyl)benzamide. rjptonline.orgresearchgate.net These computational methods provide a detailed description of the molecule's electronic structure, which is fundamental to understanding its reactivity, stability, and potential interactions with biological targets.

The electronic structure analysis involves determining the distribution of electrons within the molecule and the energies of its molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the amide group, while the LUMO is distributed over the electron-withdrawing methanesulfonyl group and the benzamide (B126) moiety. This distribution influences how the molecule interacts with other chemical species.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and sulfonyl groups. Regions of positive potential (colored in blue) denote electron-poor areas, like the hydrogen atoms of the amide group, which are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar aromatic sulfonamides calculated using DFT at the B3LYP/6-31G level.)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between these conformations. This is achieved by systematically rotating the molecule's single bonds, such as the C-C bond connecting the phenyl ring to the carbonyl group and the C-S bond of the methanesulfonyl group.

The potential energy surface (PES) is a multidimensional map that illustrates the energy of the molecule as a function of its geometry. By mapping the PES, researchers can identify the low-energy, stable conformations (local minima) and the transition states (saddle points) that connect them. For this compound, key rotations would be around the bond connecting the benzoyl group to the ring and the bond linking the sulfonyl group to the ring. The presence of the ortho-fluoro substituent can influence the preferred orientation of the amide group through steric and electronic effects. acs.org

Table 2: Relative Energies of Key Conformers of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 5.0 |

| C | 180° | 0.0 |

Molecular Docking Simulations for Predicting Ligand-Target Interactions in In Vitro Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, typically a protein or enzyme. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

In a typical docking simulation for this compound, a three-dimensional model of the target protein is used. The compound is then computationally placed into the binding site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These scores are based on factors such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. benthamdirect.com

For a molecule like this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The sulfonyl group's oxygen atoms are strong hydrogen bond acceptors, while the fluorine atom can also participate in interactions. The aromatic ring can engage in hydrophobic and π-π stacking interactions with amino acid residues in the target's binding pocket. Docking studies on similar sulfonamide derivatives have highlighted the importance of these interactions in achieving high binding affinity. rjb.romdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS72, GLU91, LEU148 |

| Hydrogen Bonds Formed | 2 (with LYS72, GLU91) |

| Hydrophobic Interactions | Aromatic ring with LEU148 |

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamic Behavior of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov MD simulations apply the laws of classical mechanics to predict the movement of atoms in the system, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov

An MD simulation of the this compound-target complex, obtained from molecular docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation would track the atomic positions over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal the stability of key interactions, such as hydrogen bonds, observed in the docking pose. It can also identify conformational changes in both the ligand and the protein upon binding. Parameters like the root-mean-square deviation (RMSD) of the ligand's position can be calculated to assess its stability within the binding pocket. A stable RMSD value over the course of the simulation suggests a stable binding mode. These simulations are crucial for validating docking results and for a more accurate understanding of the binding thermodynamics. tandfonline.comacs.org

Table 4: Representative Molecular Dynamics Simulation Parameters for a Compound-Target Complex

| Parameter | Description |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential on activity, a QSAR model can be used to predict the activity of new, untested compounds. nih.gov

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for guiding the design of new derivatives with improved potency. For instance, if a QSAR model for sulfonamide-based inhibitors indicates that a lower logP and the presence of a hydrogen bond donor at a specific position are beneficial for activity, this information can be used to prioritize the synthesis of new analogs with these features. ekb.egresearchgate.net

Table 5: Example of Descriptors Used in a QSAR Model for a Series of Benzamide Analogs

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Negative |

| Molecular Weight | Steric | Positive |

| Dipole Moment | Electronic | Positive |

| Number of H-bond donors | Topological | Positive |

Exploration of Biological and Pharmacological Research Applications in Vitro Studies

In Vitro Enzyme Inhibition Assays and Mechanistic Elucidation

A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the in vitro inhibitory effects of 2-Fluoro-4-(methanesulfonyl)benzamide on enzymes such as α-glucosidase, α-amylase, monoacylglycerol lipase (B570770) (MAGL), or Transient Receptor Potential Vanilloid 1 (TRPV1). Consequently, there is no available data on its inhibitory concentration (IC50), mechanism of action (e.g., competitive, non-competitive), or kinetic parameters against these or other specific enzymes.

Receptor Binding Profiling in Recombinant Systems

There is no available research detailing the receptor binding profile of this compound in recombinant systems. Studies to determine its affinity (Ki, Kd) and selectivity for a panel of specific receptors have not been identified in the public domain.

Cellular Pathway Modulation Studies in Cell-Based Models

Investigations into the effects of this compound on cellular pathways in cell-based models are not present in the reviewed literature. There are no published studies detailing its impact on processes such as the cell cycle, nor are there reports on its ability to induce apoptosis in specific cancer or other cell lines. Therefore, data regarding its potential mechanisms of action at a cellular level, such as effects on cell cycle checkpoints or activation of apoptotic caspases, remain uncharacterized for this specific compound.

Identification and Validation of Molecular Targets in Preclinical In Vitro Systems

The scientific literature lacks studies focused on the identification and validation of specific molecular targets for this compound. In vitro preclinical research to uncover its primary protein or nucleic acid interaction partners has not been published.

Application as a Chemical Probe for Biological Processes

There is no evidence in the available literature to suggest that this compound has been developed or utilized as a chemical probe. Its application for the study and elucidation of specific biological processes or pathways in vitro has not been documented.

Structure Activity Relationship Sar Studies for 2 Fluoro 4 Methanesulfonyl Benzamide Analogues

Systematic Positional and Electronic Modifications of the Fluorine Substituent

The presence and position of the fluorine atom on the benzamide (B126) ring are crucial determinants of biological activity. Fluorine, being the most electronegative element, can significantly influence the molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net

While specific studies on the positional isomers of the fluorine in 2-fluoro-4-(methanesulfonyl)benzamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that moving the fluorine to other positions (e.g., 3-fluoro or replacing it with other halogens) would likely impact the compound's interaction with its biological target. Such modifications would alter the electronic distribution within the aromatic ring and could affect hydrogen bonding or other non-covalent interactions that are critical for binding. For example, a shift in the fluorine position could change the pKa of the benzamide nitrogen, influencing its ionization state and ability to act as a hydrogen bond donor or acceptor.

The electron-withdrawing nature of the fluorine atom at the 2-position is expected to influence the acidity of the amide proton and the rotational barrier around the aryl-carbonyl bond, thereby affecting the molecule's preferred conformation in a biological environment. rsc.org

Variational Studies on the Methanesulfonyl Group and Its Impact on In Vitro Activity

The methanesulfonyl group at the 4-position of the benzamide ring is a key feature, often contributing to the compound's solubility and ability to form strong hydrogen bonds with biological targets. Variational studies on this group are pivotal for understanding its role in molecular recognition and for optimizing the in vitro activity of the analogues.

In related sulfonamide-containing compounds, the sulfonamide moiety is a well-established pharmacophoric element. eurekaselect.com Modifications of the methanesulfonyl group, such as replacing the methyl group with larger alkyl or aryl substituents, can probe the steric tolerance of the binding pocket. For instance, in a series of 2-sulfonamidopyridine analogues of a related propanamide, systematic modifications of the sulfonamido group led to highly potent TRPV1 antagonists. nih.gov Specifically, N-benzyl phenylsulfonamide derivatives showed increased binding affinity, suggesting that the binding site can accommodate larger, hydrophobic groups. nih.gov

Furthermore, the replacement of the sulfonyl group with other electron-withdrawing groups, such as a nitro or cyano group, could help to delineate the importance of the tetrahedral geometry and hydrogen-bonding capacity of the sulfonyl moiety versus its electronic effects. Studies on meta-sulfonamidobenzamide-based LpxH inhibitors revealed that the position of the sulfonamide is critical, and removal of an N-methyl group was necessary to maintain antibacterial activity when the sulfonamide was shifted from the ortho to the meta position. nih.gov This indicates a high degree of structural and positional sensitivity for the sulfonyl-containing portion of the molecule.

The following table illustrates hypothetical variations of the methanesulfonyl group and their potential impact on activity based on general SAR principles observed in related compound series.

| Modification of Methanesulfonyl Group | Rationale | Predicted Impact on In Vitro Activity |

| Replacement of methyl with ethyl or propyl | To probe for additional hydrophobic interactions. | May increase or decrease activity depending on the size of the binding pocket. |

| Replacement of methyl with a phenyl group | To explore potential pi-stacking interactions. | Could significantly enhance potency if a corresponding aromatic pocket is present. |

| Replacement of the sulfonyl with a sulfoxide | To reduce hydrogen bond donating capacity. | Likely to decrease activity if hydrogen bonding is critical. |

| Replacement with a carboxamide group | To alter the geometry and hydrogen bonding pattern. | May retain some activity if hydrogen bonding is the primary interaction. |

Exploration of Substituent Effects on the Benzamide Core and N-Substitution

The benzamide core serves as a central scaffold, and its modification, particularly at the amide nitrogen, is a common strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties. walshmedicalmedia.com The nature of the substituent on the amide nitrogen can profoundly influence the molecule's ability to interact with its target.

In various series of benzamide derivatives, N-substitution has been extensively explored. For instance, in a series of N-benzyl substituted benzamidines, the benzyl (B1604629) group was found to be crucial for activity at GluN2B-containing NMDA receptors, and its replacement with polycyclic moieties led to a complete loss of activity. nih.gov This suggests a specific requirement for a flexible, aromatic substituent at this position.

Similarly, for a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are structurally related to the compound of interest, modifications of the N-benzyl C-region with various substituents led to potent TRPV1 antagonists. nih.gov These studies underscore the importance of the N-substituent in defining the pharmacological profile of the molecule.

The introduction of different substituents on the benzamide nitrogen can impact:

Steric hindrance: Bulky groups may prevent the molecule from fitting into the binding site.

Lipophilicity: Affecting cell permeability and solubility.

Hydrogen bonding: The presence of hydrogen bond donors or acceptors on the substituent can lead to additional interactions with the target.

The table below summarizes the effects of different N-substituents on the activity of hypothetical this compound analogues, based on findings from related benzamide series.

| N-Substituent | Observed Effect in Analogue Series | Reference |

| Unsubstituted (-H) | Often serves as a baseline for activity. | nanobioletters.com |

| Small alkyl (e.g., -CH3) | Can slightly increase lipophilicity and may fill small hydrophobic pockets. | nih.gov |

| Benzyl | Frequently leads to a significant increase in potency due to favorable interactions. | nih.govnih.gov |

| Substituted Benzyl | Allows for fine-tuning of electronic and steric properties to optimize binding. | nih.gov |

| Heterocyclic rings | Can introduce additional hydrogen bonding sites and improve pharmacokinetic properties. | nanobioletters.com |

Conformational and Steric Requirements for Specific In Vitro Interactions

The three-dimensional conformation of this compound and its analogues is a critical factor governing their interaction with biological targets. The relative orientation of the fluorinated phenyl ring, the benzamide linkage, and the N-substituent is dictated by rotational barriers around single bonds and the steric and electronic nature of the substituents.

Conformational analysis of related benzamide-based foldamers has shown that they can adopt predictable conformations, which is a key aspect of their design as mimics of protein secondary structures. scispace.com For 2-fluorobenzamide (B1203369) derivatives, the fluorine atom at the ortho position can influence the planarity of the molecule and the preferred orientation of the carbonyl group. rsc.org Studies on 2,6-difluorobenzamide (B103285) have indicated that the fluorine atoms induce a non-planar conformation that is crucial for biological activity. nih.gov

The steric bulk of substituents plays a significant role. For example, the size and shape of the N-substituent on the benzamide must be complementary to the topology of the binding site. A mismatch in steric requirements can lead to a loss of affinity. The methanesulfonyl group also has specific steric demands, and its interactions within the binding pocket are likely to be highly directional.

Molecular modeling and X-ray crystallography studies of related inhibitors bound to their targets often reveal the precise conformational and steric requirements for high-affinity binding. These studies can guide the rational design of new analogues with improved potency and selectivity.

Pharmacophore Development and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to define the essential steric and electronic features required for a molecule to bind to a specific target. nih.govnih.gov A pharmacophore model for this compound analogues would typically be generated from a set of active compounds and would highlight the key chemical features and their spatial relationships.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the fluoro-substituted phenyl ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide nitrogen.

A hydrogen bond acceptor feature from the sulfonyl oxygens.

A hydrophobic feature, which could be represented by the aromatic ring or a substituent on the amide nitrogen.

Ligand-based drug design principles are applied to use this pharmacophore model as a 3D query to search chemical databases for novel scaffolds that match the key features. This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

For benzamide derivatives, pharmacophore models have been successfully used to identify new inhibitors for various targets. For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors. nih.gov Similarly, 3D-QSAR and pharmacophore models have been employed to investigate ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides. tandfonline.com These studies demonstrate the utility of ligand-based approaches in guiding the optimization of lead compounds and in the discovery of new active molecules. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Advanced Mechanistic Investigations at the Molecular and Sub-Cellular Levels

A deeper understanding of how 2-Fluoro-4-(methanesulfonyl)benzamide interacts with biological systems is a critical area for future research. While the benzamide (B126) core is present in a wide range of biologically active compounds, the specific mechanism of action for this particular structure is unknown. nih.govresearchgate.net Future studies should aim to identify its molecular targets. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to pull down binding partners from cell lysates. At the sub-cellular level, high-content imaging and fluorescently labeled analogs could be used to track the compound's localization and its effects on cellular morphology and signaling pathways. For instance, understanding how it might modulate targets like the androgen receptor, a pathway targeted by the related compound Enzalutamide, could reveal its therapeutic potential. researchgate.net

Exploration of Novel Biological Targets and In Vitro Phenotypes

The unique combination of a fluorine atom and a methanesulfonyl group on the benzamide scaffold suggests that this compound could interact with novel biological targets beyond those of well-studied benzamides. nih.gov Phenotypic screening, where the compound is tested across a wide range of cell-based assays, could uncover unexpected biological activities or therapeutic potentials. This unbiased approach can identify compounds that work through novel mechanisms of action, which is a key goal in modern drug discovery. nih.gov Investigating its effects on various disease models in vitro, such as cancer cell lines or models of neurodegeneration, could open up entirely new therapeutic applications. researchgate.net

Integration with High-Throughput Screening and Artificial Intelligence in Early-Stage Drug Discovery Research

Q & A

Q. How to mitigate off-target effects in in vivo studies?

- Dosing Strategy : Conduct pharmacokinetic profiling (C, AUC) to optimize dosing intervals. Use tissue-specific knockout models to confirm target engagement .

- Proteome-Wide Screening : Apply affinity-based pulldown with subsequent LC-MS/MS to identify off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.